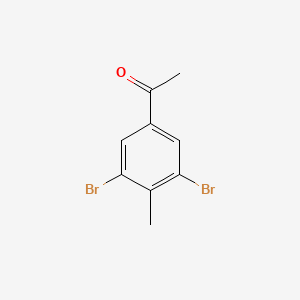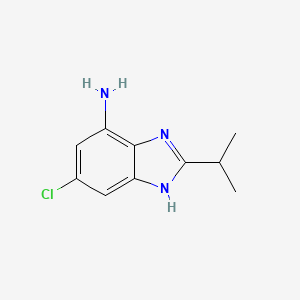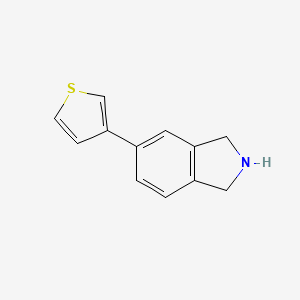
5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a thiophene ring fused to an isoindole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a thiophene derivative and an isoindole precursor. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the laboratory synthesis routes. These methods often require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are chosen to facilitate the process and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the isoindole structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Applications De Recherche Scientifique
5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler structure with a five-membered ring containing sulfur.
Isoindole: The core structure without the thiophene ring.
Thienothiophene: An annulated ring of two thiophene rings with similar applications in materials science and medicinal chemistry.
Uniqueness
5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole is unique due to the combination of the thiophene and isoindole structures, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H11NS |
|---|---|
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
5-thiophen-3-yl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C12H11NS/c1-2-10-6-13-7-12(10)5-9(1)11-3-4-14-8-11/h1-5,8,13H,6-7H2 |
Clé InChI |
OFCHTGBNDNLMEE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)C=C(C=C2)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


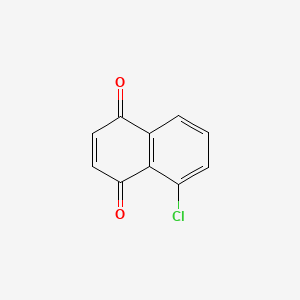
![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)

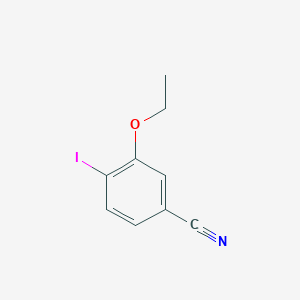

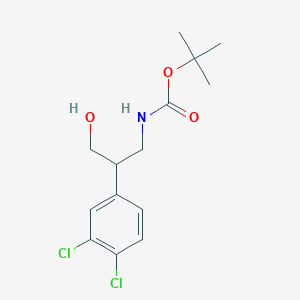
![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)

